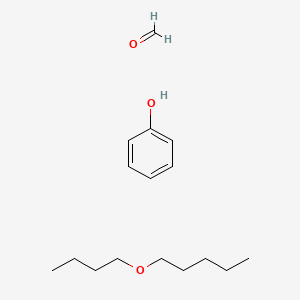
1-butoxypentane;formaldehyde;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butoxypentane;formaldehyde;phenol is a type of phenolic resin, which is a synthetic polymer obtained by the reaction of phenol with formaldehyde. These resins are known for their high mechanical strength, heat resistance, and chemical stability. They are widely used in various industrial applications, including adhesives, coatings, and molding compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst. The reaction can proceed via two main routes:
Novolac Route: This involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, resulting in a linear polymer.
Industrial Production Methods
Industrial production of phenolic resins typically involves the use of formaldehyde in its aqueous form (formalin) and phenol. The reaction conditions are carefully controlled to achieve the desired molecular weight and properties of the resin. The process can be carried out in batch or continuous reactors, depending on the scale of production .
Analyse Des Réactions Chimiques
1-butoxypentane;formaldehyde;phenol undergoes several types of chemical reactions:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under certain conditions.
Substitution: The aromatic ring of phenol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid . The major products formed from these reactions include quinones, nitrophenols, and sulfonated phenols .
Applications De Recherche Scientifique
1-butoxypentane;formaldehyde;phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phenol, polymer with formaldehyde, Bu ether involves the formation of a highly crosslinked network through the reaction of phenol with formaldehyde. The hydroxymethyl groups formed during the initial reaction can further react to form methylene or ether bridges, resulting in a thermosetting polymer . The molecular targets and pathways involved include the phenolic hydroxyl groups and the formaldehyde molecules, which undergo condensation reactions to form the final polymer structure .
Comparaison Avec Des Composés Similaires
1-butoxypentane;formaldehyde;phenol can be compared with other similar compounds such as:
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer, but differs in its lower mechanical strength and heat resistance.
Melamine-formaldehyde resin: Offers higher heat resistance and hardness compared to phenolic resins, but is more expensive.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance, but requires more complex curing processes.
This compound is unique in its balance of mechanical strength, heat resistance, and cost-effectiveness, making it a versatile material for various applications .
Propriétés
Numéro CAS |
129870-78-6 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.397 |
Nom IUPAC |
1-butoxypentane;formaldehyde;phenol |
InChI |
InChI=1S/C9H20O.C6H6O.CH2O/c1-3-5-7-9-10-8-6-4-2;7-6-4-2-1-3-5-6;1-2/h3-9H2,1-2H3;1-5,7H;1H2 |
Clé InChI |
VLGYQQCQFYPNIY-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC.C=O.C1=CC=C(C=C1)O |
Synonymes |
Phenol, polymer with formaldehyde, Bu ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















